molecular formula C22H15IN2O2S B2568010 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-55-5

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Cat. No. B2568010
CAS RN: 328539-55-5
M. Wt: 498.34
InChI Key: DDNBVEIKDPLXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, also known as GSK-461364, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to a class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that play a role in the growth and spread of cancer cells.

Scientific Research Applications

Anticonvulsant and Pharmacological Properties

A study on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives demonstrated their anticonvulsant activity, with some compounds showing considerable effects in electroshock and pentylenetetrazole-induced lethal convulsion tests. These compounds, designed to bind to benzodiazepine receptors, also exhibited sedative-hypnotic activity without impairing learning and memory, suggesting their potential in treating convulsions and related disorders (Faizi et al., 2017).

Antimicrobial Activity

Another research effort synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungal infections. This indicates the potential of thiazole derivatives in creating new therapeutic interventions for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Molecular Structure and Interaction Analysis

Research on N-3-hydroxyphenyl-4-methoxybenzamide focused on its molecular structure, determined by single crystal X-ray diffraction and DFT calculations. The study evaluated the influence of intermolecular interactions on molecular geometry, offering insights into the conformational properties and potential bioactive conformations of similar compounds (Karabulut et al., 2014).

Anticancer Potential

A kinesin spindle protein inhibitor, identified through structure-activity relationship analysis, showed not only biochemical potency but also significant anticancer properties. This compound, a novel kinesin spindle protein (KSP) inhibitor, has been highlighted for its potential as an anticancer agent due to its ability to arrest cells in mitosis, leading to cellular death (Theoclitou et al., 2011).

Synthesis and Cytotoxic Potential

The synthesis of 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides through a one-pot three-component reaction demonstrated significant cytotoxic potentials against various cancer cells. This study exemplifies the application of thiazole derivatives in the development of new anticancer drugs (Thumula et al., 2020).

properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15IN2O2S/c23-16-12-10-15(11-13-16)19-14-28-22(24-19)25-21(26)18-8-4-5-9-20(18)27-17-6-2-1-3-7-17/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNBVEIKDPLXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.